molecular formula C13H11ClN2OS B12584602 1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one CAS No. 616196-35-1

1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one

Cat. No.: B12584602
CAS No.: 616196-35-1
M. Wt: 278.76 g/mol
InChI Key: HUTIKZOOQHDVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-ketoesters and amidines, under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiolating agents.

    Attachment of the Ethanone Moiety: The ethanone moiety can be attached through a Friedel-Crafts acylation reaction involving the chlorophenyl group and an acyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-ol: A similar compound with an alcohol group instead of a ketone.

    1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-sulfone: An oxidized derivative with a sulfone group.

Uniqueness

1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

616196-35-1

Molecular Formula

C13H11ClN2OS

Molecular Weight

278.76 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-(2-methylsulfanylpyrimidin-4-yl)ethanone

InChI

InChI=1S/C13H11ClN2OS/c1-18-13-15-6-5-11(16-13)8-12(17)9-3-2-4-10(14)7-9/h2-7H,8H2,1H3

InChI Key

HUTIKZOOQHDVAL-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)CC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.